beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose
CAS No.:
Cat. No.: VC13680731
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H32O16 |
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Molecular Weight | 504.4 g/mol |
IUPAC Name | (3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
Standard InChI | InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16?,17+,18+/m1/s1 |
Standard InChI Key | DBTMGCOVALSLOR-OGEYSLCJSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](OC([C@@H]3O)O)CO)O)CO)O)O)O)O)O |
SMILES | C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Introduction
Chemical Structure and Nomenclature
β-D-Glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-D-glucopyranose is a linear trisaccharide composed of three β-D-glucose units connected by two β-(1→3) glycosidic linkages. This compound is also referred to as 1,3-β-D-oligoglucan or β-(1→3)-D-glucotriose . Its structure is distinct from branched oligosaccharides like laminaritriose, which may include mixed β-(1→3) and β-(1→6) linkages .
Key Structural Features
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Monosaccharide Composition: Three β-D-glucose residues.
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Linkages: Two β-(1→3) glycosidic bonds between adjacent glucose units.
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Anomeric Configuration: All β-anomeric configurations at the reducing and non-reducing ends.
Physical and Chemical Properties
The compound’s properties are inferred from related β-(1→3)-glucans and oligosaccharides:
Biosynthesis and Enzymatic Production
This trisaccharide is primarily derived from the enzymatic hydrolysis of β-(1→3)-glucans, such as laminarin or curdlan. Key enzymes include:
β-(1→3)-Glucanases
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Exo-Enzymes: Sequentially cleave terminal glucose units, producing glucose and shorter oligosaccharides.
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Endo-Enzymes: Hydrolyze internal bonds, yielding di-/trisaccharides .
Example:
Biological and Functional Roles
Antioxidant and Prebiotic Properties
β-(1→3)-Glucans and their oligosaccharides are recognized for bioactive roles:
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Antioxidant Activity: Scavenge free radicals (e.g., DPPH, ABTS) by donating hydrogen atoms .
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Prebiotic Potential: Stimulate growth of Bifidobacterium and Lactobacillus species, enhancing gut microbiota diversity .
Immunomodulatory Effects
β-(1→3)-Glucans activate pattern recognition receptors (e.g., Dectin-1), triggering innate immune responses. The trisaccharide may serve as a pathogen-associated molecular pattern (PAMP) in fungal or algal pathogens .
Analytical and Industrial Applications
Enzyme Substrates
Used to study β-glucanase specificity:
Quality Control in Polysaccharide Analysis
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Saccharide Mapping: Used as an internal standard in CE-LIF (capillary electrophoresis-laser-induced fluorescence) to quantify oligosaccharides from Hericium erinaceus .
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Structural Elucidation: NMR and mass spectrometry confirm its linear β-(1→3) structure .
Comparative Analysis with Related Oligosaccharides
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate transglycosylation pathways involving β-(1→3)-D-glucotriose as a donor/acceptor.
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Therapeutic Applications: Explore its role in modulating gut microbiota or enhancing immune responses.
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Industrial Optimization: Develop cost-effective enzymatic methods for large-scale production.
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